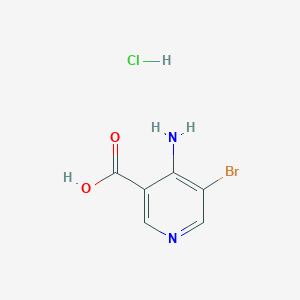![molecular formula C22H21N3O3 B2669230 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate CAS No. 338963-03-4](/img/structure/B2669230.png)
2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate” is a chemical compound with the CAS number 338963-03-4 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
Detailed molecular structure analysis is not available in the search results .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the search results .Physical And Chemical Properties Analysis
While the search results mention this compound, they do not provide detailed physical and chemical properties .Aplicaciones Científicas De Investigación
Pd-catalyzed Ortho-C-H Amidation
The palladium-catalyzed ortho-C-H amidation of anilides by N-nosyloxycarbamates represents a significant advancement in the synthesis of 2-aminoanilines. This process demonstrates excellent regioselectivity and functional group tolerance under mild conditions, indicating a promising method for functionalizing anilides and related compounds (Ka-Ho Ng, A. Chan, Wing-Yiu Yu, 2010).
Synthesis of Trans-1,2-amino Alcohols
A method was developed for the enantioselective addition of phenyl carbamate to meso-epoxides, efficiently generating protected trans-1,2-amino alcohols. This transformation, promoted by an oligomeric (salen)Co-OTf catalyst, facilitates the preparation of enantiopure 2-aminocycloalkanol hydrochlorides on a multigram scale (James A. Birrell, E. Jacobsen, 2013).
Radical Arylation of Anilines
A simple oxidative condition facilitates the substituted 2-aminobiphenyls preparation from arylhydrazines and anilines via radical arylation reactions. This method's strong directing effect of the free amino functionality leads to high regioselectivities, positioning anilines as superior aryl radical acceptors. This methodology extends to phenols and demonstrates controlled regioselectivity through rearomatization, suggesting reversible aryl radical addition to substituted benzene (Hannelore Jasch, Julia Scheumann, M. Heinrich, 2012).
Emitting Amorphous Molecular Materials
A novel class of color-tunable emitting amorphous molecular materials was designed and synthesized, showing reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and stable amorphous glasses formation with high glass-transition temperatures. These materials serve as excellent emitting and host materials for organic electroluminescent (EL) devices, permitting color tuning and achieving higher performance (Hidekaru Doi, Motoi Kinoshita, and Kenji Okumoto, Y. Shirota, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-phenyl-2-(phenylcarbamoylamino)ethyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(23-18-12-6-2-7-13-18)25-20(17-10-4-1-5-11-17)16-28-22(27)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,27)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAVDPKDXQFTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid](/img/structure/B2669147.png)
![5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2669148.png)
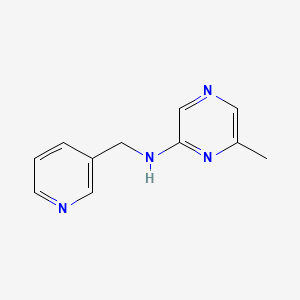
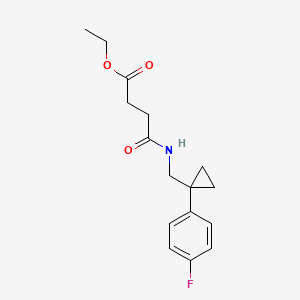
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)

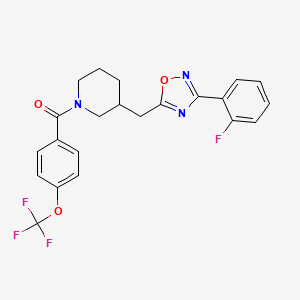

![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)
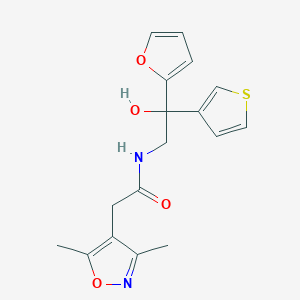
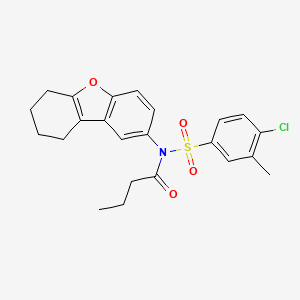
![3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2669164.png)
![(E)-methyl 4-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2669167.png)
